The synthesis of 4-(4-(Methoxycarbonyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzoic acid can be achieved through several methodologies, commonly involving multi-step synthetic routes that include:
For example, one synthetic route involves the use of microwave-assisted reactions to enhance yields and reduce reaction times under controlled conditions (temperature, pressure) .
The molecular structure of 4-(4-(Methoxycarbonyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzoic acid can be described as follows:
Crystallographic studies often reveal bond lengths and angles that reflect typical values for aromatic systems and heterocycles .
The compound is involved in various chemical reactions typical for carboxylic acids and heterocyclic compounds:
These reactions can be optimized using different catalysts or solvents to improve yields and selectivity .
The mechanism of action for compounds like 4-(4-(Methoxycarbonyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzoic acid often involves inhibition of specific kinases or enzymes related to cellular signaling pathways. This compound may interact with ATP-binding sites on kinases due to its structural similarity to ATP or other substrates.
Studies have shown that such pyrazolo[3,4-b]pyridine derivatives can modulate pathways involved in cancer cell proliferation and survival by inhibiting key kinases like Protein Kinase C (PKC) .
The physical and chemical properties of 4-(4-(Methoxycarbonyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzoic acid include:
Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are used to confirm structure and purity .
The applications of 4-(4-(Methoxycarbonyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzoic acid are diverse:
The strategic fusion of the pyrazolo[3,4-b]pyridine core with a para-substituted benzoic acid moiety yields a bifunctional pharmacophore with enhanced target engagement capabilities. This molecular hybridization leverages the pyrazolo[3,4-b]pyridine scaffold’s proven role as a kinase hinge-binding motif, observed in clinical kinase inhibitors like vericiguat and riociguat [8]. Concurrently, the benzoic acid terminus serves as a versatile vector for:
Table 1: Molecular Descriptors of Hybrid Pharmacophore
Parameter | Value | Significance |
---|---|---|
Molecular formula | C₂₂H₁₇N₃O₄ | High nitrogen content → H-bonding capacity |
Molecular weight | 387.39 g/mol | Compliant with Lipinski's Rule of Five |
XLogP | 3.2 (calculated) | Moderate lipophilicity for membrane permeability |
H-bond acceptors/donors | 6 / 1 | Balanced polarity for target engagement |
This design is substantiated by crystallographic studies showing that N1-substituted pyrazolo[3,4-b]pyridines maintain critical hinge interactions through N7 and C3 substituents, while the benzoic acid extends into solvent-exposed regions [3] [8].
The C4-methoxycarbonyl and C6-phenyl groups constitute essential electronic and steric modifiers that profoundly influence target affinity:
Methoxycarbonyl (C4 position):
Phenyl (C6 position):
SAR studies demonstrate that combined C4 methoxycarbonyl and C6 phenyl substitution yields synergistic effects—3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridines show 15–25× higher MKK4 inhibition (IC₅₀ = 138–200 nM) versus analogues lacking either group. This enhancement stems from complementary interactions: the phenyl occupies a deep hydrophobic cleft while the methoxycarbonyl polarizes the core to strengthen hydrogen bonding with catalytic lysine residues [3] [5].
N1-functionalization represents a pivotal evolution in pyrazolo[3,4-b]pyridine drug design, overcoming limitations of early unsubstituted scaffolds:
First-generation compounds (pre-2010):
Breakthroughs in N1 engineering:
Table 2: Evolution of Key N1-Functionalized Pyrazolo[3,4-b]pyridines
Compound | N1 Substituent | Target | Development Status | Key Advancement |
---|---|---|---|---|
Tracazolate | None (1H-tautomer) | GABA-A | Discontinued (anxiolytic) | First pharmacophore model |
BMS-955829 | p-Acetylene-phenyl | mGluR5 PAM | Terminated (hepatotoxicity) | Acetylene linker toxicity identified |
BMT-145027 | Cyclopropyl | mGluR5 PAM | Preclinical (schizophrenia) | First non-MPEP site PAM; improved cognition |
Vericiguat (Verquvo™) | Cyclopropylcarbamate | sGC stimulator | FDA-approved (2021) | Proof of clinical viability for N1 derivatives |
Target compound | p-Carboxyphenyl | MKK4 inhibitor | Research phase | Bifunctional kinase/acid pharmacophore |
The current compound exemplifies third-generation design, where the N1-(4-carboxybenzyl) group enables simultaneous hinge binding (via pyrazolopyridine core) and allosteric modulation (via carboxylic acid). This architecture mirrors privileged kinase inhibitor scaffolds like those targeting BRAF, but with tailored selectivity for MKK4—a promising target for liver regeneration therapies [3] [8]. Synthetic accessibility via Dehydrative cyclization (5-amino-3-methylpyrazole + benzylidene malononitrile derivatives → 80% yield) further enables rapid SAR exploration [5] [8].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7